![molecular formula C18H20F2N2O B2862478 4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine CAS No. 2380172-19-8](/img/structure/B2862478.png)
4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyridine derivatives and has been extensively studied for its ability to modulate various biological pathways.
Wirkmechanismus
4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine acts as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of neurotransmitter release, and its modulation has been shown to have therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine has been shown to modulate several biochemical and physiological processes, including the regulation of dopamine and glutamate release, neuroinflammation, and oxidative stress. These effects are thought to underlie its potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine has several advantages for use in lab experiments, including its high selectivity and potency for the mGluR2 receptor. However, its limitations include its relatively short half-life and poor solubility, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine, including further studies on its potential therapeutic applications in various diseases, elucidation of its mechanism of action, and development of more potent and selective analogs. Additionally, studies on its pharmacokinetics and pharmacodynamics can help to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine involves several steps, including the reaction of 2,6-difluorobenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 4-hydroxy pyridine. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate several biological pathways, including the dopamine and glutamate systems, which are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
4-[[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c19-17-4-1-5-18(20)16(17)12-22-10-2-3-14(11-22)13-23-15-6-8-21-9-7-15/h1,4-9,14H,2-3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBGPNRPAHFORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.